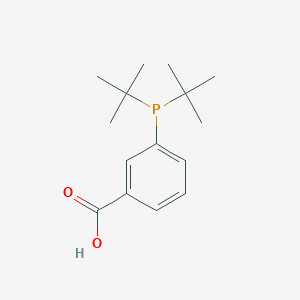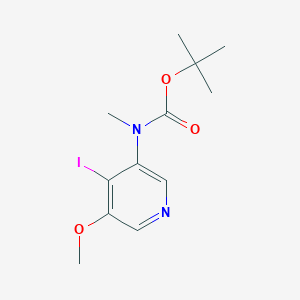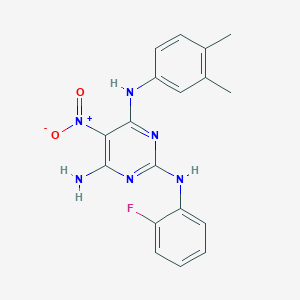![molecular formula C11H12N2S B12472213 2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B12472213.png)
2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole typically involves the alkylation of a benzodiazole derivative with an appropriate sulfanyl reagent. One common method involves the reaction of 2-mercaptobenzodiazole with 2-methylprop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzodiazole ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
科学的研究の応用
2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the benzodiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazoline: Similar structure with a quinazoline ring instead of a benzodiazole ring.
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Contains an additional methoxyphenoxyethyl group.
Uniqueness
2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and a sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C11H12N2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
2-(2-methylprop-2-enylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2S/c1-8(2)7-14-11-12-9-5-3-4-6-10(9)13-11/h3-6H,1,7H2,2H3,(H,12,13) |
InChIキー |
CCMYHMPRLUYWEF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CSC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472130.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12472138.png)

![2-(4-Fluorophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12472146.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-3-carboxamide](/img/structure/B12472152.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-methylglycinamide](/img/structure/B12472161.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12472166.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({4-oxo-4-[2-oxo-2-(thiophen-2-yl)ethoxy]butanoyl}amino)benzoate](/img/structure/B12472167.png)
![2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12472173.png)

![Methyl 3-(morpholin-4-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12472182.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12472201.png)
